molecular formula C18H15FO4 B7756820 3-(4-fluorophenoxy)-7-hydroxy-2-propyl-4H-chromen-

3-(4-fluorophenoxy)-7-hydroxy-2-propyl-4H-chromen-

Cat. No.: B7756820
M. Wt: 314.3 g/mol
InChI Key: SXRHSKQJXGYEDX-UHFFFAOYSA-N
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Description

3-(4-fluorophenoxy)-7-hydroxy-2-propyl-4H-chromen- is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenoxy)-7-hydroxy-2-propyl-4H-chromen- typically involves the reaction of 4-fluorophenol with a suitable chromene precursor under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(4-fluorophenoxy)-7-hydroxy-2-propyl-4H-chromen- may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenoxy)-7-hydroxy-2-propyl-4H-chromen- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction would result in a dihydro derivative.

Scientific Research Applications

3-(4-fluorophenoxy)-7-hydroxy-2-propyl-4H-chromen- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenoxy)-7-hydroxy-2-propyl-4H-chromen- involves its interaction with specific molecular targets in the body. The compound may exert its effects by modulating the activity of enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of certain enzymes, leading to a reduction in the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenoxy)-7-hydroxy-2-propyl-4H-chromen-
  • 3-(4-bromophenoxy)-7-hydroxy-2-propyl-4H-chromen-
  • 3-(4-methylphenoxy)-7-hydroxy-2-propyl-4H-chromen-

Uniqueness

3-(4-fluorophenoxy)-7-hydroxy-2-propyl-4H-chromen- is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, which can improve their bioavailability and efficacy as therapeutic agents.

Properties

IUPAC Name

3-(4-fluorophenoxy)-7-hydroxy-2-propylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FO4/c1-2-3-15-18(22-13-7-4-11(19)5-8-13)17(21)14-9-6-12(20)10-16(14)23-15/h4-10,20H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRHSKQJXGYEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)C2=C(O1)C=C(C=C2)O)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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